Chemical structure and properties of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid
Chemical structure and properties of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid
An In-depth Technical Guide on 5-(2-Chlorophenyl)thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole scaffold is a "privileged structure" found in numerous FDA-approved drugs, valued for its diverse biological activities.[1] This document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol based on the Hantzsch thiazole synthesis, and methods for its analytical characterization. Furthermore, it explores the compound's known and potential pharmacological activities, particularly as an anti-inflammatory and antimicrobial agent, and its applications as a crucial building block in drug discovery programs.[2] The information presented herein is supported by authoritative references and practical, field-proven insights to empower researchers in their drug development endeavors.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[3] Its unique electronic properties and ability to form multiple hydrogen bonds and hydrophobic interactions allow it to bind to a wide array of biological targets. Consequently, thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][4][5]
5-(2-Chlorophenyl)thiazole-4-carboxylic acid belongs to this important class of molecules. The presence of a chlorophenyl group and a carboxylic acid moiety on the thiazole core creates a molecule with specific steric and electronic features, making it a valuable intermediate and a potential therapeutic agent in its own right. The carboxylic acid group, in particular, serves as a versatile chemical handle for synthesizing amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR) in drug design.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical parameters for 5-(2-Chlorophenyl)thiazole-4-carboxylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid | - |
| Molecular Formula | C₁₀H₆ClNO₂S | [6] |
| Molecular Weight | 240.67 g/mol | [7] |
| CAS Number | 1040161-00-5 (example, may vary) | - |
| Appearance | White to off-white solid | [2] |
| Melting Point | >200 °C (typical for related structures) | [8] |
| Solubility | Soluble in organic solvents like DMSO, DMF; sparingly soluble in water | General Knowledge |
Note: Some properties are predicted or based on structurally similar compounds and should be confirmed experimentally.
Synthesis and Mechanistic Insights
The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[9] This reaction involves the condensation of an α-haloketone with a thioamide.[10] For 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, a variation of this classic synthesis provides a high-yield and straightforward pathway.
Synthetic Pathway: Modified Hantzsch Synthesis
The synthesis proceeds via the reaction between ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate (an α-haloketone derivative) and a thioamide source, such as thioformamide, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis
Objective: To synthesize 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.
Materials:
-
Ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate
-
Thioformamide
-
Ethanol (anhydrous)
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, 1M)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Cyclocondensation:
-
In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq) in anhydrous ethanol.
-
Add thioformamide (1.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Causality Insight: The SN2 reaction between the sulfur of the thioamide and the α-halocarbonyl is the initial step, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[12] The reaction is typically high-yielding.[13]
-
-
Hydrolysis (Saponification):
-
After cooling the reaction mixture to room temperature, add a solution of LiOH·H₂O (2.0 eq) or NaOH in a mixture of methanol and water.
-
Stir the mixture at room temperature for 12-18 hours or until TLC indicates complete conversion of the ester to the carboxylate salt.
-
Causality Insight: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. This step is essential to yield the final carboxylic acid product.
-
-
Purification and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Re-dissolve the residue in water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl.
-
A precipitate of the final product, 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[13]
-
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques provides a self-validating system.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.
Instrumentation & Reagents:
-
HPLC system with a UV detector (e.g., DAD)[14]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample prepared in Acetonitrile or Methanol (approx. 1 mg/mL)
Method:
-
System Setup: Equilibrate the C18 column with a mobile phase mixture (e.g., 50% A / 50% B) at a flow rate of 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection: Inject a 5-10 µL portion of the sample solution.[14]
-
Gradient Elution: Run a linear gradient, for example:
-
0-15 min: 50% B to 95% B
-
15-20 min: Hold at 95% B
-
20-25 min: 95% B to 50% B (return to initial conditions)
-
-
Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is generally required for subsequent biological screening.
Pharmacological Profile and Therapeutic Potential
Thiazole derivatives are known to exhibit a wide range of biological activities.[15] While specific data on 5-(2-Chlorophenyl)thiazole-4-carboxylic acid may be limited, the structural motifs suggest high potential in several therapeutic areas.
-
Anti-inflammatory Activity: Many thiazole-containing compounds, such as Meloxicam and Fanetizole, are potent anti-inflammatory agents.[5] The core structure can interact with enzymes like cyclooxygenase (COX) or other inflammatory mediators.
-
Antimicrobial and Antifungal Activity: The thiazole ring is a key component of many antimicrobial agents.[1] It can interfere with essential microbial metabolic pathways. Research on related structures shows activity against various fungi and bacteria, including resistant strains.[16]
-
Anticancer Activity: Numerous thiazole derivatives have been synthesized and evaluated for their anticancer properties, showing activity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[17] Some act as inhibitors of crucial signaling proteins like VEGFR-2.[17]
Conclusion and Future Directions
5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a compound with considerable potential, grounded in the proven success of the thiazole scaffold in medicine. Its straightforward synthesis via the Hantzsch reaction and the versatility of its carboxylic acid group make it an ideal starting point for medicinal chemistry campaigns. Future research should focus on derivatization of the carboxylic acid to build libraries of amides and esters for screening against various biological targets, including inflammatory enzymes, protein kinases, and microbial pathogens. A thorough investigation of its structure-activity relationship will be key to unlocking its full therapeutic potential.
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PubMed. Using 2-(2-Chlorophenyl)thiazolidine-4-carboxylic Acid as a Novel Biomarker for 2-Chlorobenzalmalononitrile Exposure. (2024-10-21). Available from: [Link]
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MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]
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